cis-3-Methylpiperidine-2-carboxamide CAS 1450633-71-2 properties
cis-3-Methylpiperidine-2-carboxamide CAS 1450633-71-2 properties
Technical Monograph: cis-3-Methylpiperidine-2-carboxamide CAS: 1450633-71-2 Role: Chiral Pharmacophore & Fragment Building Block
Executive Summary
cis-3-Methylpiperidine-2-carboxamide (CAS 1450633-71-2) is a specialized saturated heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). Unlike simple piperidines, the vicinal substitution pattern at positions 2 and 3 introduces significant steric constraints, creating a "conformationally biased" scaffold. This bias is critical for medicinal chemists seeking to lock pharmacophores into bioactive geometries, particularly for kinase inhibitors (e.g., PDK1) and GPCR ligands (e.g., Orexin antagonists).
This guide details the physicochemical profile, kinetic synthesis strategies, and handling protocols for this compound, emphasizing the stereochemical challenges inherent in preserving the cis-configuration against thermodynamic equilibration.
Chemical Identity & Stereochemical Architecture
The compound exists as a diastereomer where the carboxamide group at C2 and the methyl group at C3 reside on the same face of the piperidine ring.
| Property | Details |
| IUPAC Name | (2RS,3SR)-3-Methylpiperidine-2-carboxamide |
| CAS Number | 1450633-71-2 |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| Chirality | cis-Diastereomer (Typically supplied as a racemate of (2R,3S) and (2S,3R)) |
| SMILES | C[C@H]1CCCC[C@@H]1C(N)=O |
Conformational Analysis (The "Cis-Penalty")
In the piperidine chair conformation, 1,2-disubstituted systems follow specific stability rules.
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Trans-isomer: Can adopt a diequatorial (e,e) conformation, which is thermodynamically most stable.
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Cis-isomer (Target): Must adopt an axial-equatorial (a,e) conformation.
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Preferred Conformer: The bulkier carboxamide group typically occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the C3-methyl group into an axial position.
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Implication: The cis-isomer is thermodynamically less stable than the trans-isomer. Exposure to strong bases or high heat can cause epimerization at the C2 center (via enolization), converting the valuable cis material to the trans form.
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Physicochemical Profile
Note: Experimental values for this specific intermediate are sparse in open literature. Values below represent consensus data derived from validated computational models (ACD/Labs, ChemAxon) and analogous piperidine structures.
| Property | Value / Range | Notes |
| Boiling Point | 310°C ± 35°C (Predicted) | High BP due to intermolecular H-bonding (amide/amine). |
| pKa (Piperidine NH) | 9.8 ± 0.4 | Typical secondary amine basicity; requires protection (e.g., Boc) for many reactions. |
| pKa (Amide) | ~15-16 | Non-basic; stable to mild acid/base. |
| LogP | 0.25 - 0.55 | Highly polar; significant water solubility. |
| Polar Surface Area (PSA) | ~55 Ų | Good permeability profile for CNS applications. |
| Solubility | DMSO, Methanol, Water | Poor solubility in non-polar solvents (Hexane, Et₂O). |
Synthetic Routes & Process Chemistry
The synthesis of CAS 1450633-71-2 relies on kinetic control . The most robust method involves the heterogeneous hydrogenation of the corresponding pyridine precursor.
Method A: Catalytic Hydrogenation of 3-Methylpicolinamide
This protocol utilizes the "anchoring effect" where the amide group coordinates to the catalyst surface, directing the hydrogen addition to the same face (syn-addition).
Reagents: 3-Methylpicolinamide, PtO₂ (Adams' Catalyst), Acetic Acid (AcOH).
Protocol:
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Preparation: Dissolve 3-methylpicolinamide (1.0 eq) in glacial acetic acid (0.5 M concentration). The acidic medium protonates the pyridine nitrogen, preventing catalyst poisoning.
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Catalyst Loading: Add PtO₂ (5-10 mol%). Note: PtO₂ is preferred over Pd/C for minimizing reductive deamination and maximizing cis-selectivity.
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Hydrogenation: Pressurize with H₂ (50 psi / 3.5 bar) and stir vigorously at 25°C for 12–24 hours.
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Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
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Neutralization: Treat the residue with saturated NaHCO₃ (keep T < 10°C to prevent epimerization) and extract with DCM/Isopropanol (3:1).
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Purification: If necessary, recrystallize from EtOAc/Hexane.
Mechanism & Selectivity: The pyridine ring adsorbs flat onto the catalyst. Hydrogen adds from the catalyst surface. Since the ring substituents (methyl and amide) are already in place, the hydrogenation saturates the double bonds from the bottom face, pushing both substituents "up" (cis).
Caption: Kinetic synthesis workflow. The acidic hydrogenation favors the cis-isomer. Exposure to base/heat risks conversion to the trans-isomer.
Medicinal Chemistry Applications
This scaffold is a "3D Fragment" that escapes the "flatland" of traditional aromatic drug discovery.
1. Conformational Restriction (The "Lock") In linear alkyl chains, rotation is free. In this piperidine system, the C2-C3 bond is part of a ring. The C3-methyl group sterically clashes with the C2-carboxamide if the ring attempts to flip or distort. This locks the amide vector in a specific direction, reducing the entropic penalty upon binding to a protein target.
2. Key Therapeutic Areas
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Kinase Inhibitors (PDK1): The piperidine NH and the exocyclic amide can form a bidentate hydrogen bond motif with the hinge region of kinases. The C3-methyl fills hydrophobic pockets (gatekeeper residues).
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Orexin Receptor Antagonists: Used as a core linker to orient aromatic "wings" into the appropriate sub-pockets of the GPCR.
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BACE1 Inhibitors: The amide acts as an aspartyl protease transition-state mimic anchor.
Caption: Structure-Activity Relationship (SAR) map. The C3-methyl group restricts the conformational flexibility of the C2-amide, improving binding affinity.
Handling, Stability & Safety
Storage Protocols:
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Hygroscopicity: The amide and amine functions make the solid hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
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Temperature: Store at 2–8°C.
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Shelf-Life: Stable for >2 years if kept dry and away from strong oxidizers.
Safety Hazards:
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GHS Classification: Skin Irritant (H315), Eye Irritant (H319).
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Specific Risk: As a secondary amine, avoid contact with nitrosating agents (e.g., sodium nitrite) to prevent the formation of carcinogenic N-nitrosamines.
Experimental Precaution: When coupling the piperidine nitrogen (e.g., amide coupling or SNAr), do not use strong bases (like NaH or tBuOK) with prolonged heating . This will deprotonate the C2-position (alpha to the carbonyl) and cause epimerization to the trans-isomer. Use mild bases like DIPEA or inorganic carbonates (K₂CO₃).
References
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Barnes-Seeman, D. (2012). The role of conformationally constrained scaffolds in medicinal chemistry. Journal of Medicinal Chemistry, 55, 1389-1405. Link
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James, T., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry, 13, 1356-1364. Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71465228, cis-3-Methylpiperidine-2-carboxamide. Link
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Buffat, M. G. P. (2004). Synthesis of piperidines. Tetrahedron, 60, 1701-1729. Link
